molecular formula C11H13N3O2 B6354165 1H-Indole-5-carboxamidine HOAc CAS No. 1173258-34-8

1H-Indole-5-carboxamidine HOAc

Cat. No. B6354165
CAS RN: 1173258-34-8
M. Wt: 219.24 g/mol
InChI Key: FXRSQFFYFDOMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-5-carboxamidine hydrochloride (HOAc) is a compound derived from the indole nucleus, which is found in many natural products, such as tryptophan, serotonin, and melatonin. It is a member of the carboxamidine family, which are derivatives of the carboxamidine moiety, which is found in many pharmaceuticals. HOAc is a versatile compound and has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

1H-Indole-5-carboxamidine HOAc is a versatile compound and has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, 1H-Indole-5-carboxamidine HOAc is used as a reagent in the synthesis of various organic compounds, such as indoles and indolines. In drug discovery, 1H-Indole-5-carboxamidine HOAc has been used as a starting material in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug indomethacin. In biochemistry, 1H-Indole-5-carboxamidine HOAc has been used to study the biochemical and physiological effects of indole-derived compounds, such as serotonin and melatonin.

Mechanism of Action

The mechanism of action of 1H-Indole-5-carboxamidine HOAc is not fully understood at this time. However, it is believed that 1H-Indole-5-carboxamidine HOAc exerts its effects by binding to and activating certain receptors in the body, such as the serotonin receptor 5-HT1A. This activation of the receptor leads to the release of various neurotransmitters, such as serotonin and dopamine, which have a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1H-Indole-5-carboxamidine HOAc are not fully understood at this time. However, it is believed that 1H-Indole-5-carboxamidine HOAc has a variety of effects on the body, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the modulation of gene expression. 1H-Indole-5-carboxamidine HOAc has also been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1H-Indole-5-carboxamidine HOAc in lab experiments include its relatively low cost, its easy availability, and its versatility. 1H-Indole-5-carboxamidine HOAc can be used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. The main limitation of using 1H-Indole-5-carboxamidine HOAc in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for 1H-Indole-5-carboxamidine HOAc research. One potential direction is to further study the biochemical and physiological effects of 1H-Indole-5-carboxamidine HOAc, as well as its mechanism of action. Another potential direction is to develop new synthetic methods for the synthesis of 1H-Indole-5-carboxamidine HOAc. Additionally, further research into the therapeutic potential of 1H-Indole-5-carboxamidine HOAc could lead to the development of new drugs. Finally, further research into the use of 1H-Indole-5-carboxamidine HOAc in organic synthesis could lead to the development of new and improved synthetic methods.

Synthesis Methods

The synthesis of 1H-Indole-5-carboxamidine HOAc is relatively simple and can be accomplished in a few steps. First, an indole molecule is reacted with sulfuric acid and sodium nitrite to form an intermediate compound, indole-5-carboxaldehyde. This intermediate compound is then reacted with hydrochloric acid and acetic anhydride to form 1H-indole-5-carboxamidine hydrochloride (1H-Indole-5-carboxamidine HOAc). The reaction is shown below:
Indole + H2SO4 + NaNO2 → Indole-5-carboxaldehyde
Indole-5-carboxaldehyde + HCl + Ac2O → 1H-Indole-5-carboxamidine hydrochloride (1H-Indole-5-carboxamidine HOAc)

properties

IUPAC Name

acetic acid;1H-indole-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.C2H4O2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8;1-2(3)4/h1-5,12H,(H3,10,11);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRSQFFYFDOMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC2=C(C=CN2)C=C1C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-5-carboxamidine HOAc

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